Osthole
Overview
Description
Osthole, also known as osthol, is a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens . It has been suggested to exhibit multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities .
Synthesis Analysis
Osthole can be obtained via extraction and separation from plants or total synthesis . There has been some research done on the optimization and modification of osthole . The 8-iodocoumarin derivative underwent a Stille cross-coupling reaction with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of Pd (PPh 3) 4 in DMF at 80°C, resulting in productive yields of osthole .Molecular Structure Analysis
Osthole is a naturally occurring coumarin-type compound . Its molecular formula is C15H16O3 .Physical And Chemical Properties Analysis
Osthole has a molar mass of 244.29, a density of 1.1263 (rough estimate), a melting point of 83-84°C, a boiling point of 347.2°C (rough estimate), a flashing point of 167.6°C, and a solubility of 12mg/L (25 ºC) .Scientific Research Applications
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Antitumor Application
- Field : Oncology
- Summary : Osthole has been found to exhibit antitumor effects in various types of cancer, including retinoblastoma and head and neck squamous cell cancer . It has been shown to inhibit cell viability and colony formation .
- Results : Studies have shown that Osthole can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . This leads to a decrease in tumor growth and an increase in cancer cell death .
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Anti-inflammatory Application
- Field : Immunology
- Summary : Osthole has demonstrated anti-inflammatory properties. It has been found to modulate various signaling pathways, which in turn regulate several proteins and factors affiliated with inflammation .
- Results : The anti-inflammatory activity of Osthole has been linked to its effect on the cAMP/CREB signaling pathway .
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Neuroprotective Application
- Field : Neurology
- Summary : Osthole has shown neuroprotective effects. It has been found to promote neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and P13k/Akt signaling pathways .
- Results : Studies have shown that Osthole can improve learning and memory functions, inhibit neuronal apoptosis, and elevate the expression of certain neurotrophic factors .
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Osteogenic Application
- Field : Orthopedics
- Summary : Osthole has been reported to have osteogenic properties. It has been found to enhance osteogenesis in osteoblasts by enhancing alkaline phosphatase (ALP) activity and mineralization .
- Results : Studies have shown that Osthole can stimulate the cAMP/CREB signaling pathway, leading to the elevation of the transcription factor, osterix, which plays a crucial role in osteogenesis .
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Cardiovascular Protective Application
- Field : Cardiology
- Summary : Osthole has demonstrated cardiovascular protective effects. It has been found to significantly inhibit myocardial damage in a myocardial I/R injury model .
- Results : Studies have shown that Osthole can enhance autophagy, which may be achieved by inhibiting the expression of certain microRNAs .
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Antimicrobial Application
- Field : Microbiology
- Summary : Osthole has been reported to have antimicrobial properties. It has been found to exhibit potent antibacterial activity against S. aureus .
- Results : Studies have shown that Osthole can effectively inhibit the growth of certain bacteria, making it a potential candidate for the development of new antimicrobial agents .
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Antiparasitic Application
- Field : Parasitology
- Summary : Osthole has been found to exhibit antiparasitic activities . It has been shown to be effective against certain parasites, making it a potential candidate for the development of new antiparasitic agents .
- Results : The exact mechanisms of its antiparasitic activity are still under investigation, but it is believed to interfere with the life cycle of the parasites .
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Hepatoprotective Application
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Immunomodulatory Application
- Field : Immunology
- Summary : Osthole has shown immunomodulatory effects . It has been found to modulate various signaling pathways, which in turn regulate several proteins and factors affiliated with the immune response .
- Results : The immunomodulatory activity of Osthole has been linked to its effect on the cAMP/CREB signaling pathway .
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Antiproliferative Application
- Field : Cell Biology
- Summary : Osthole has been reported to exhibit antiproliferative properties and induce apoptosis in various kinds of tumor cells, including leukemia; prostatic cancer cell; cervical cancer cell Hela; ovarian cancer cell; lung cancer cell; epidermal cancer cell; breast cancer cell; and hepatocellular carcinoma (HCC) .
- Results : The exact mechanisms of its antiproliferative activity are still under investigation, but it is believed to interfere with the cell cycle and induce apoptosis .
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Antioxidant Application
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Antidiabetic Application
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Antiviral Application
- Field : Virology
- Summary : Osthole has been found to exhibit antiviral activities . It has been shown to be effective against certain viruses, making it a potential candidate for the development of new antiviral agents .
- Results : The exact mechanisms of its antiviral activity are still under investigation, but it is believed to interfere with the life cycle of the viruses .
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Antiallergic Application
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Antidepressant Application
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Antifungal Application
- Field : Mycology
- Summary : Osthole has been reported to have antifungal properties . It has been found to exhibit potent antifungal activity against Candida albicans .
- Results : Studies have shown that Osthole can effectively inhibit the growth of certain fungi, making it a potential candidate for the development of new antifungal agents .
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Anticoagulant Application
- Field : Hematology
- Summary : Osthole has been found to exhibit anticoagulant activities . It has been shown to be effective in preventing blood clot formation .
- Results : The exact mechanisms of its anticoagulant activity are still under investigation, but it is believed to interfere with the coagulation cascade .
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Antihypertensive Application
Future Directions
The future directions of Osthole research could involve further investigations of its pharmacological mechanisms, as well as the development of the synthesis and extraction of Osthole . The structural modification of Osthole will be easier, more rational, and more valuable in the forthcoming years .
properties
IUPAC Name |
7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRLOUHOWLUMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197507 | |
Record name | Osthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |
Record name | Osthole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Osthol | |
Color/Form |
Colorless needle like crystals, Prisms from ether, White powder | |
CAS RN |
484-12-8 | |
Record name | Osthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osthole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osthole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Osthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Osthole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83-84 °C | |
Record name | Osthole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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